

X-ray crystallography analysis of 4-Bromo-2-formylthiazole derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500

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A Comprehensive Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-formylthiazole Derivatives: A Comparative Approach

In the landscape of medicinal chemistry and materials science, the thiazole moiety is a cornerstone, renowned for its presence in a multitude of pharmacologically active compounds. [1][2][3] The introduction of a bromo-substituent and a formyl group at the 4- and 2-positions, respectively, of the thiazole ring creates a versatile scaffold, **4-Bromo-2-formylthiazole**. This molecule serves as a pivotal starting material for the synthesis of a diverse array of derivatives, particularly Schiff bases, which have demonstrated significant potential as anticancer, antibacterial, and antifungal agents. [4][5][6] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount, as it provides invaluable insights into their structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents and functional materials. [7][8]

This guide offers a comparative overview of the X-ray crystallographic analysis of **4-Bromo-2-formylthiazole** derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of crystallographic data but also a detailed rationale behind the experimental methodologies, thereby fostering a deeper understanding of the interplay between molecular structure and function.

The Significance of Structural Elucidation

The biological activity and physicochemical properties of **4-Bromo-2-formylthiazole** derivatives are intrinsically linked to their molecular architecture. [8] X-ray crystallography

stands as the definitive method for elucidating this architecture in the solid state.^[7] The resulting structural data, including bond lengths, bond angles, torsional angles, and intermolecular interactions, are crucial for:

- **Validating Molecular Structure:** Unambiguously confirming the successful synthesis of the target compound.
- **Understanding Conformation:** Determining the preferred spatial arrangement of the molecule, which influences its interaction with biological targets.
- **Analyzing Intermolecular Interactions:** Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π - π stacking, which govern crystal packing and can be critical for molecular recognition processes.
- **Guiding Drug Design:** Providing a structural basis for the design of new derivatives with improved efficacy and selectivity.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure involves a series of meticulous steps. The following protocol outlines a typical workflow for the synthesis and X-ray crystallographic analysis of Schiff base derivatives of **4-Bromo-2-formylthiazole**.

Synthesis of 4-Bromo-2-formylthiazole Schiff Base Derivatives

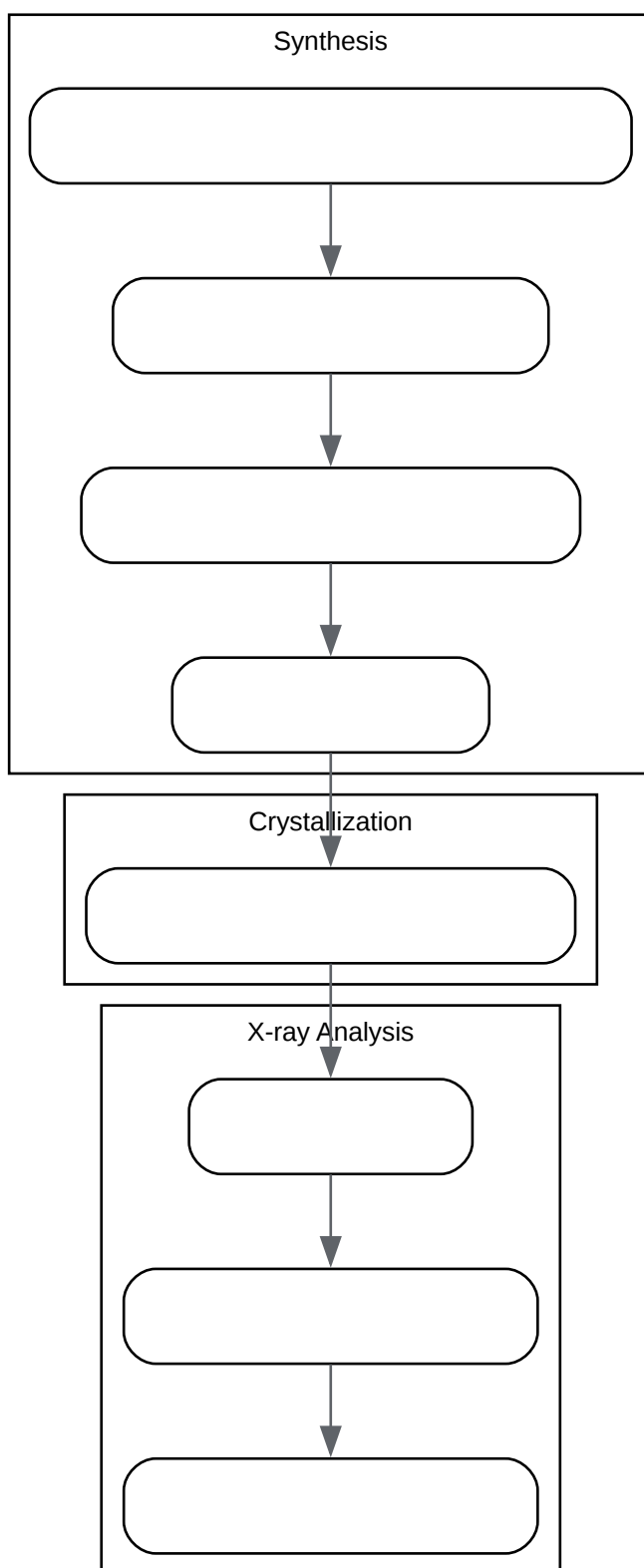
The synthesis of Schiff bases from **4-Bromo-2-formylthiazole** is generally achieved through a condensation reaction with a primary amine.^{[6][9][10]}

General Synthetic Protocol:

- **Dissolution:** **4-Bromo-2-formylthiazole** (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.
- **Addition of Amine:** The primary amine (1 equivalent) is added to the solution. A catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction.

- **Reaction:** The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
- **Isolation and Purification:** Upon completion of the reaction, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. If necessary, the product can be further purified by recrystallization.

Diagram of the Synthetic Workflow:



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